
JS-K
Descripción general
Descripción
O2-(2,4-Dinitrofenil) 1-[(4-etoxicarbonil)piperazin-1-il]diazen-1-io-1,2-diolato, comúnmente conocido como JS-K, es un profármaco liberador de óxido nítrico. El óxido nítrico es una molécula radical libre gaseosa que juega un papel crucial en varios procesos fisiológicos y patológicos. This compound ha ganado una atención significativa debido a su potencial como agente anticancerígeno, particularmente por su capacidad de liberar selectivamente óxido nítrico en las células cancerosas, induciendo así la apoptosis e inhibiendo la proliferación .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
JS-K se sintetiza a través de un proceso de varios pasos que involucra la reacción de 2,4-dinitrofenilhidrazina con cloroformato de etilo para formar el intermedio 2,4-dinitrofenilhidrazina carbonato de etilo. Este intermedio se hace reaccionar luego con piperazina para producir el producto final, this compound. Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el diclorometano y requieren un control cuidadoso de la temperatura y el pH para asegurar que se obtenga el producto deseado .
Métodos de Producción Industrial
La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la recristalización y la cromatografía. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar aún más la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
JS-K experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución Nucleofílica: this compound reacciona con nucleófilos como el glutatión, lo que lleva a la liberación de óxido nítrico.
Oxidación y Reducción: El compuesto puede sufrir reacciones redox, particularmente en presencia de antioxidantes y oxidantes celulares.
Hidrólisis: This compound puede hidrolizarse en condiciones ácidas o básicas, lo que lleva a la formación de varios productos de degradación
Reactivos y Condiciones Comunes
Glutatión: Un reactivo clave que reacciona con this compound para liberar óxido nítrico.
Catalizadores: Enzimas como la glutatión S-transferasa catalizan la reacción entre this compound y el glutatión.
Solventes: Solventes orgánicos como el diclorometano y el etanol se utilizan comúnmente en la síntesis y reacciones de this compound
Principales Productos Formados
El producto principal formado a partir de la reacción de this compound con glutatión es el óxido nítrico, que juega un papel crucial en la actividad anticancerígena del compuesto. Otros productos incluyen varios productos de degradación formados a través de la hidrólisis y las reacciones redox .
Aplicaciones Científicas De Investigación
Induction of Apoptosis
JS-K has demonstrated efficacy in inducing apoptosis across various cancer types:
- Gastric Cancer : this compound induces apoptosis by increasing ROS levels and inhibiting antioxidant enzyme expression, leading to enhanced oxidative stress in cancer cells .
- Bladder Cancer : Research indicates that this compound treatment results in increased ROS production and a decreased GSH/GSSG ratio, promoting mitochondrial dysfunction and apoptosis in bladder cancer cells .
- Lung Cancer : In vivo studies showed that this compound significantly reduced the growth of non-small cell lung adenocarcinoma cells by inducing apoptosis .
Anti-Angiogenic Properties
This compound exhibits potent anti-angiogenic activity, inhibiting endothelial cell proliferation, migration, and new vessel formation. It has been shown to effectively reduce tumor vessel growth in vivo without observable toxicity . This property positions this compound as a potential therapeutic agent for preventing tumor metastasis through angiogenesis inhibition.
Study 1: Efficacy Against Non-Small Cell Lung Cancer
In a study assessing the effects of this compound on non-small cell lung cancer (NSCLC), researchers found that treatment led to a 75% reduction in tumor growth for sensitive cell lines. The study highlighted the differential sensitivity of various NSCLC cell lines to this compound, underscoring its potential as a targeted therapy .
Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|
H1703 | 0.33 | 75 |
H1944 | 1.01 | 50 |
Study 2: Anti-Angiogenesis in Tumor Models
This compound was evaluated for its anti-angiogenic effects using subcutaneous xenograft models. The results indicated significant inhibition of tumor vessel growth with an IC50 ranging from 0.25 to 0.5 µM, demonstrating its potential as an anti-cancer agent that targets angiogenesis .
Nano-Carrier Development
Recent advancements have focused on developing nano-carriers for this compound to enhance its delivery and efficacy. These carriers can release NO selectively at tumor sites, improving therapeutic outcomes while minimizing systemic toxicity. Preliminary studies suggest that nano-JS-K carriers can effectively target tumor antigens and prolong survival times in animal models without causing significant side effects .
Mecanismo De Acción
JS-K ejerce sus efectos principalmente a través de la liberación de óxido nítrico tras la reacción con glutatión. Esta reacción está catalizada por la enzima glutatión S-transferasa, que a menudo se sobreexpresa en las células cancerosas. El óxido nítrico liberado induce la apoptosis e inhibe la proliferación mediante:
Regulación de la vía ubiquitina-proteasoma: this compound aumenta las concentraciones de p53 y Mdm2, lo que lleva a la activación de la cascada de caspasas y la apoptosis.
Inhibición del receptor de andrógenos y la señalización WNT: This compound reduce la concentración intracelular del receptor de andrógenos funcional y disminuye la señalización WNT, que son vías cruciales en la proliferación de células cancerosas .
Comparación Con Compuestos Similares
JS-K pertenece a la clase de profármacos de óxido nítrico de diazeniumdiolato. Los compuestos similares incluyen:
O2-(2,4-Dinitrofenil) 1-[(4-metoxicarbonil)piperazin-1-il]diazen-1-io-1,2-diolato: Este compuesto tiene propiedades similares de liberación de óxido nítrico pero difiere en su estructura química y reactividad.
O2-(2,4-Dinitrofenil) 1-[(4-etoxicarbonil)homopiperazin-1-il]diazen-1-io-1,2-diolato: Un análogo estructural de this compound con actividad anticancerígena comparable pero diferentes propiedades farmacocinéticas
This compound es único en su capacidad de liberar selectivamente óxido nítrico en las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida. Sus análogos estructurales, aunque similares en sus capacidades de liberación de óxido nítrico, pueden diferir en su estabilidad, reactividad y eficacia general .
Actividad Biológica
JS-K (O2-(2,4-Dinitrophenyl) 1,4-Ethoxycarbonylpiperazin-1-yldiazen-1-ium-12-diolate) is a nitric oxide (NO) donor compound that has garnered significant attention for its biological activity, particularly in cancer therapy. This article delves into the mechanisms of action, research findings, and case studies surrounding this compound, highlighting its potential as an anticancer agent.
This compound induces apoptosis in various cancer cells through several pathways:
- Nitric Oxide Release : The primary mechanism involves the release of NO, which plays a crucial role in mediating cellular responses. This compound's ability to release NO is linked to its effects on the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis through the activation of caspases and other downstream effectors .
- MAPK Pathway Activation : Research indicates that this compound activates key MAPK members such as ERK, JNK, and p38. This activation is associated with oxidative stress and DNA damage in treated cells, contributing to apoptotic signaling pathways .
- Cell Cycle Regulation : this compound has been shown to inhibit cyclin D1 expression, which is regulated by β-catenin. This inhibition disrupts cell cycle progression and promotes apoptosis .
- Arylating Agent Activity : this compound functions as an arylating agent, potentially inducing apoptosis via arylation of glutathione and sulfhydryl groups within cells .
Research Findings
Numerous studies have documented the biological activity of this compound across different cancer types:
- Leukemia and Prostate Cancer : this compound exhibits a concentration-dependent antiproliferative effect on leukemia (HL-60) and prostate cancer (PPC-1) cells. It has been noted that higher concentrations lead to increased apoptosis rates .
- Breast Cancer : In breast cancer models, this compound has shown the ability to inhibit invasion and induce apoptosis, contrasting with its analog JS-43-126, which does not release NO and fails to induce similar effects .
- Non-Small Cell Lung Cancer (NSCLC) : Studies reveal that this compound treatment results in significant oxidative/nitrosative stress and DNA damage in NSCLC cells, activating the SAPK/JNK pathway and promoting apoptosis through caspase activation .
Data Table: Summary of Biological Activity Studies on this compound
Case Studies
Research has also focused on specific case studies demonstrating the efficacy of this compound:
- Case Study 1 : A study involving human leukemia U937 cells showed that treatment with this compound resulted in significant upregulation of apoptotic markers such as Caspase-7 and PARP. The use of pan-caspase inhibitors diminished the pro-apoptotic effects of this compound, confirming its mechanism through caspase activation .
- Case Study 2 : In glioma U87 cells, exposure to this compound led to mitochondrial membrane potential disruption and cytochrome C release into the cytoplasm, further corroborating its role in inducing endogenous apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What is the primary mechanism of JS-K's anticancer activity?
this compound functions as a nitric oxide (NO) prodrug, activated via glutathione (GSH) and glutathione S-transferase (GST)-mediated cleavage. This releases NO intracellularly, inducing DNA damage (e.g., double-strand breaks marked by γH2AX foci) and inhibiting DNA repair proteins like RAD51 and PCNA . The released NO also modulates redox balance, increasing reactive oxygen species (ROS) and depleting glutathione (GSH/GSSG ratio), leading to mitochondrial dysfunction and apoptosis .
Q. Which cancer types are most sensitive to this compound?
this compound demonstrates efficacy in hematologic malignancies (e.g., leukemia, myeloma) and solid tumors, including prostate, renal, breast, and bladder cancers. Its selectivity spares healthy cells, as shown in mammary epithelial and non-cancerous renal cell models . Dose-dependent cytotoxicity (IC50 values: 5–7 μM in renal carcinoma cells) and apoptotic induction are well-documented .
Advanced Research Questions
Q. How can researchers experimentally validate this compound-induced DNA damage and repair inhibition?
- γH2AX Immunofluorescence : Quantify DNA double-strand breaks via γH2AX foci formation .
- Western Blotting : Assess downregulation of DNA repair proteins (e.g., RAD51, PCNA) and upregulation of damage markers (e.g., p21) .
- Comet Assay : Measure DNA fragmentation in treated vs. untreated cells .
Q. What methodological approaches are used to study this compound's synergistic effects with chemotherapy agents?
- Combination Index (CI) Analysis : Use CCK-8 assays to calculate IC50 values for this compound with Taxol or Metformin, revealing enhanced cytotoxicity .
- ROS Detection : Employ dihydroethidium (DHE) for ROS and JC-1 for mitochondrial membrane potential (Δψm) to confirm redox-driven apoptosis .
- Flow Cytometry : Quantify apoptosis via Annexin V/PI staining and caspase-3/9 activation .
Q. How does this compound modulate autophagy, and what assays confirm this mechanism?
- LC3B Immunoblotting/Immunofluorescence : Monitor autophagosome formation via LC3B-II accumulation .
- Electron Microscopy : Visualize autophagic vacuoles in treated cells .
- CAMKKβ/AMPK Pathway Inhibition : Use siRNA or inhibitors (e.g., STO-609) to validate pathway dependency .
Q. What experimental strategies address contradictions in NO's role in angiogenesis?
this compound inhibits angiogenesis by upregulating thrombospondin-1 (TSP-1) and TIMPs while suppressing VEGF. Conflicting reports on NO's pro-/anti-angiogenic roles can be resolved by:
- Tube Formation Assays : Test HUVEC cord formation post-JS-K treatment .
- Microarray Analysis : Profile angiogenesis-related genes (e.g., TSP-1, CD36) .
- Comparative Studies : Use NO scavengers (e.g., PTIO) to isolate this compound-specific effects from general NO signaling .
Q. How do tissue-specific mechanisms of this compound-induced apoptosis differ?
- Prostate Cancer : this compound destabilizes androgen receptor (AR) via ubiquitin-proteasome degradation, reducing PSA expression .
- Renal Carcinoma : Apoptosis is ROS-dependent, with Bax/Bak activation and Bcl-2 downregulation .
- Experimental Design : Compare cell lines (e.g., 22Rv1 vs. LNCaP) using pathway-specific inhibitors (e.g., NAC for ROS, MG132 for proteasome) .
Q. What in vivo models validate this compound's efficacy, and what endpoints are critical?
- Xenograft Models : Monitor tumor volume reduction and survival in nude mice injected with this compound-treated BCa or prostate cancer cells .
- IHC Staining : Assess biomarkers like Ki67 (proliferation), LC3B (autophagy), and γH2AX (DNA damage) in excised tumors .
- Pharmacokinetics : Measure this compound's half-life (26–52 min in PBS) and solubility challenges, addressed via nanoparticle formulations .
Q. Contradiction and Optimization
Q. How to reconcile conflicting data on this compound's impact on AR signaling?
While this compound reduces AR levels in castration-resistant 22Rv1 cells via NO-mediated degradation , it stabilizes AR-NCoR1 interactions in androgen-dependent models . Resolve discrepancies by:
- Cell Context Experiments : Compare AR dynamics in hormone-sensitive vs. resistant lines.
- Nitrotyrosine Detection : Correlate AR suppression with this compound-induced nitrosative stress .
Q. What strategies improve this compound's bioavailability for preclinical testing?
- Structural Modifications : Synthesize analogs (e.g., homopiperazine derivatives) with prolonged half-lives .
- Nanoparticle Encapsulation : Use PEGylated carriers to enhance solubility and tumor targeting .
- Dose Escalation Studies : Optimize in vivo dosing using toxicity endpoints (e.g., liver/kidney function markers) .
Propiedades
IUPAC Name |
(2,4-dinitrophenoxy)imino-(4-ethoxycarbonylpiperazin-1-yl)-oxidoazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O8/c1-2-26-13(20)15-5-7-16(8-6-15)19(25)14-27-12-4-3-10(17(21)22)9-11(12)18(23)24/h3-4,9H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJRNBYZLPKSHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)[N+](=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.